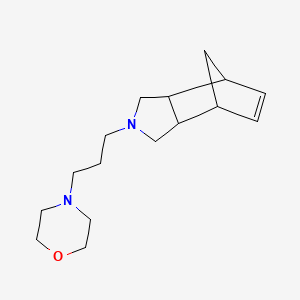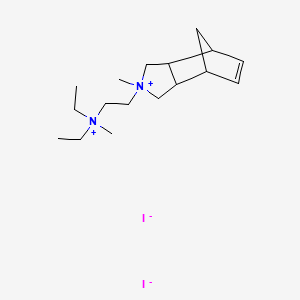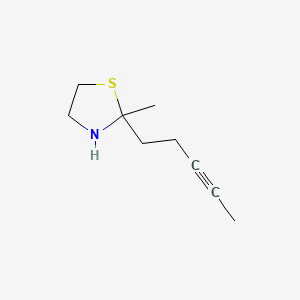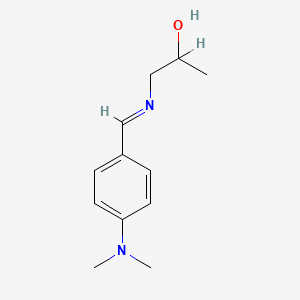![molecular formula C10H10N2O B14441166 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile CAS No. 75984-76-8](/img/structure/B14441166.png)
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound featuring an aziridine ring, a hydroxyphenyl group, and a carbonitrile group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which react with 4-hydroxybenzylamine in the presence of a dehydrating agent to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted aziridines and ring-opened products.
Wissenschaftliche Forschungsanwendungen
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with cellular proteins and DNA.
Industry: Utilized in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological targets such as enzymes and DNA. The hydroxyphenyl group can further interact with proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
Aziridine-2-carboxylic acid derivatives: Used as enzyme inhibitors and in synthetic organic chemistry.
Uniqueness: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
75984-76-8 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-[(4-hydroxyphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-9-7-12(9)6-8-1-3-10(13)4-2-8/h1-4,9,13H,6-7H2 |
InChI-Schlüssel |
QVGUJBCKGUQJIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CC2=CC=C(C=C2)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)


![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)

![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)

![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
